molecular formula C21H24ClN3O5 B2908947 Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate CAS No. 1396988-90-1

Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate

Cat. No.: B2908947
CAS No.: 1396988-90-1
M. Wt: 433.89
InChI Key: PBEIORVWBNTFNQ-UHFFFAOYSA-N
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Description

Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a structurally complex compound featuring a phenylpropanoate backbone substituted with a 4-chloro-2-methylphenoxy acetylurea moiety.

Such compounds are often explored for pharmaceutical or agrochemical applications due to their structural resemblance to bioactive molecules. For instance, ethyl acrylate derivatives with cyano and ethoxycarbonyl groups are precursors for pharmacologically active pyrimidinones and benzopyranones .

Properties

IUPAC Name

ethyl 2-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamoylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5/c1-3-29-20(27)17(12-15-7-5-4-6-8-15)23-21(28)25-24-19(26)13-30-18-10-9-16(22)11-14(18)2/h4-11,17H,3,12-13H2,1-2H3,(H,24,26)(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEIORVWBNTFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(((2-(4-chloro-2-methylphenoxy)acetylamino)amino)carbonylamino)-3-phenylpropanoate is a compound of significant interest in pharmaceutical and agricultural research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C14H18ClN3O5
  • Molecular Weight : 343.76 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The biological activity of this compound is primarily linked to its structural components, particularly the presence of the 4-chloro-2-methylphenoxy moiety, which is known for its herbicidal properties. This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor activity . For instance, compounds containing the 4-chloro-2-methylphenoxy group have been evaluated for their effects on cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in prostate cancer cells (PC-3) .

Herbicidal Properties

The 4-chloro-2-methylphenoxy group is also associated with herbicidal activity, particularly against broadleaf weeds. The compound's mechanism likely involves interference with plant growth regulators or photosynthesis pathways, similar to other phenoxy herbicides like MCPA .

Case Studies and Experimental Data

  • Antitumor Studies :
    • A study utilizing sulforhodamine B (SRB) assay demonstrated that derivatives of phenoxyacetic acids, which include similar structures to our compound of interest, showed significant cytotoxicity against various cancer cell lines .
  • Herbicidal Efficacy :
    • Research on the degradation of 4-chloro-2-methylphenoxyacetic acid (MCPA), a related compound, revealed that soil bacteria could metabolize these compounds effectively, suggesting environmental persistence and potential bioaccumulation issues .

Data Tables

Property Value
Molecular FormulaC14H18ClN3O5
Molecular Weight343.76 g/mol
Antitumor ActivityPositive (PC-3 cell line)
Herbicidal ActivityPositive (against broadleaf weeds)

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several analogs:

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (): These compounds exhibit chloro-substituted aromatic rings and carbamate linkages. The presence of dual chloro groups in some analogs (e.g., 5a–i and 6a–i) may enhance lipophilicity compared to the single chloro group in the target compound .
  • Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (): This analog replaces the chloro-methylphenoxy group with a hydroxyphenyl moiety, significantly altering solubility and hydrogen-bonding capacity (4 hydrogen bond donors vs. 3 in the target compound) .
  • Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate (): Iodine substituents and a methoxyphenoxy group increase molecular weight (609.19 g/mol) and steric bulk compared to the target compound’s chloro-methylphenoxy group .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Donors/Acceptors
Target Compound C21H24ClN3O5 457.88 4-Chloro-2-methylphenoxy, urea 3 / 6
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Varies ~350–400 Dual chloro, carbamate 2–3 / 5–6
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate C21H24N2O6 400.43 Hydroxyphenyl, methoxycarbonyl 4 / 7
Ethyl 2-(acetylamino)-3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate C20H21I2NO5 609.19 Diiodo, methoxyphenoxy 2 / 5

Physicochemical Properties

  • Lipophilicity : Compounds with chloro and methyl groups (e.g., ) exhibit higher lipophilicity (log k values ~2.5–3.0 via HPLC) compared to hydroxyl-containing analogs (log k ~1.8) .
  • Melting Points: Urea and carbamate derivatives generally show high melting points (>200°C), as seen in 5,7-dihydroxy-3-(2-cyano-2-ethoxycarbonylethenyl)amino-2H-1-benzopyran-2-one (mp >270°C) . The target compound’s melting point is expected to align with this trend.

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